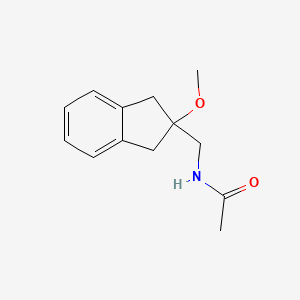

N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)acetamide

Description

Properties

IUPAC Name |

N-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c1-10(15)14-9-13(16-2)7-11-5-3-4-6-12(11)8-13/h3-6H,7-9H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYYHZSUVXYTECA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC1(CC2=CC=CC=C2C1)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)acetamide typically involves the following steps:

Formation of the Indene Derivative: The starting material, 2-methoxy-2,3-dihydro-1H-indene, can be synthesized through the cyclization of substituted 4-nitro-3-phenylbutanoic acid, followed by reduction and dehydration steps.

Acetamide Formation: The indene derivative is then reacted with acetic anhydride or acetyl chloride in the presence of a base such as pyridine to form the acetamide derivative.

Industrial Production Methods

Industrial production methods for N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)acetamide would likely involve large-scale synthesis using similar reaction conditions, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)acetamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The carbonyl group in the acetamide moiety can be reduced to an amine.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

Oxidation: Formation of 2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)acetamide.

Reduction: Formation of N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)amine.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)acetamide has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Materials Science: The compound can be used in the development of novel materials with specific properties, such as polymers and resins.

Biological Studies: It can serve as a probe or ligand in biological studies to investigate molecular interactions and pathways.

Mechanism of Action

The mechanism of action of N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)acetamide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit or activate certain enzymes involved in metabolic pathways .

Comparison with Similar Compounds

Key Observations :

- Methoxy vs. Sulfonyl/Methylthio : The methoxy group in the target compound offers moderate lipophilicity compared to the polar sulfonyl group in , which may improve membrane permeability but reduce aqueous solubility.

- Hydroxyl vs.

- Trifluoro Substituents : The trifluoroacetamide in increases metabolic stability and electron-withdrawing effects, which could enhance binding affinity in enzyme inhibition .

2.2. Variations in the Acetamide Linker

Key Observations :

- Methylene vs.

- Chromene Linkers : The chromene-oxy group in adds aromaticity and may enhance binding to hydrophobic pockets in proteins.

Biological Activity

N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)acetamide is a synthetic compound characterized by its unique structural features, including an indene derivative and an acetamide moiety. This compound is of interest due to its potential biological activities, which may include anti-inflammatory, anticancer, and other therapeutic effects.

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of compounds similar to N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)acetamide. For instance, certain derivatives demonstrated significant inhibitory effects on COX enzymes, particularly COX-2, which is implicated in inflammatory processes. The effective doses (ED50) for these compounds ranged from 8.23 to 11.60 µM, comparable to the standard drug indomethacin (ED50 = 9.17 µM) .

Anticancer Activity

Research indicates that compounds with similar structures exhibit promising anticancer activities against various cancer cell lines. For example, derivatives have shown significant growth inhibition in HeLa and A549 cell lines with IC50 values ranging from 4.2 µM to 49.85 µM . The mechanism of action often involves the induction of apoptosis and modulation of cell cycle progression.

Study 1: Anti-inflammatory Activity

A study evaluating the anti-inflammatory effects of several derivatives found that exposure to certain compounds significantly reduced the expression levels of inducible nitric oxide synthase (iNOS) and COX-2 mRNA in vitro. The results suggested that these compounds could effectively modulate inflammatory responses .

Study 2: Anticancer Potential

Another investigation focused on the anticancer potential of related acetamide compounds showed that they could induce apoptosis in cancer cells through various pathways. Notably, one compound displayed an IC50 value of 0.98 µM against cyclin-dependent kinase 2 (CDK2), indicating a potent inhibitory effect that could be leveraged for therapeutic applications .

The biological activity of N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)acetamide may involve interactions with specific molecular targets such as enzymes and receptors. The presence of electron-releasing substituents in its structure can enhance its binding affinity and biological efficacy.

Data Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.